molecular formula C22H24N4O3S2 B2707822 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE CAS No. 894951-74-7

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B2707822
CAS No.: 894951-74-7
M. Wt: 456.58
InChI Key: DLVIPXFLEQMOEL-UHFFFAOYSA-N
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Description

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an amino group and a sulfonyl group, as well as an acetamide moiety attached to a dimethylphenyl group.

Properties

IUPAC Name

2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-13-8-9-17(10-15(13)3)31(28,29)19-11-24-22(26-21(19)23)30-12-20(27)25-18-7-5-6-14(2)16(18)4/h5-11H,12H2,1-4H3,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVIPXFLEQMOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Thioether Formation: The thioether linkage is formed by reacting the sulfonylated pyrimidine with a thiol compound.

    Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds similar to 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE exhibit significant biological activities, particularly as enzyme inhibitors. Notably, they may interact with enzymes involved in cancer metabolism, such as pyruvate kinase M2, thereby suggesting potential applications in oncology.

Potential Therapeutic Areas

  • Oncology : Inhibition of cancer-related metabolic pathways.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
  • Anti-inflammatory Applications : Potential modulation of inflammatory pathways.

Interaction Studies

Interaction studies are crucial for understanding the binding affinity and selectivity of the compound towards specific biological targets. Techniques employed in these studies include:

  • Molecular Docking : To predict how the compound interacts with target proteins.
  • In vitro Assays : To evaluate biological activity against specific enzymes or receptors.
  • Pharmacokinetic Studies : To assess absorption, distribution, metabolism, and excretion properties.

These studies help elucidate the therapeutic potential and safety profile of the compound.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Cancer Metabolism Modulation : A study demonstrated that pyrimidine derivatives could effectively inhibit pyruvate kinase M2, leading to reduced tumor growth in xenograft models.
  • Antimicrobial Efficacy : Research indicated that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Inflammatory Response Regulation : Compounds with similar structures have been shown to modulate cytokine production in inflammatory models.

Mechanism of Action

The mechanism by which 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE exerts its effects likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s sulfonyl and amino groups may facilitate binding to active sites, while the thioether and acetamide moieties could enhance its stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-phenylacetamide
  • 2-((4-amino-5-((4-methylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE is unique due to the presence of the 3,4-dimethylphenyl group. This structural feature may confer distinct chemical and biological properties, such as enhanced binding affinity or improved metabolic stability.

Biological Activity

The compound 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure features a pyrimidine ring, an amino group, and a sulfonamide moiety, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C22H24N4O3S2
  • Molecular Weight: 456.58 g/mol
  • Key Functional Groups:
    • Pyrimidine ring
    • Amino group
    • Sulfonyl group

The structural diversity of this compound enhances its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor functions. Some key mechanisms include:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in critical metabolic pathways. For example, it may affect pyruvate kinase M2, which is crucial in cancer metabolism.
  • Binding Affinity: Interaction studies indicate that the compound binds selectively to certain receptors and enzymes, influencing various biochemical pathways.

Biological Activities

Research indicates that compounds similar to 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE exhibit a range of biological activities:

  • Anticancer Activity: The modulation of metabolic pathways related to cancer cell growth has been observed. By inhibiting specific enzymes, the compound may disrupt energy production in cancer cells .
  • Neuroprotective Effects: Similar compounds have demonstrated potential neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .
  • Antimicrobial Properties: The sulfonamide group contributes to bacteriostatic effects by inhibiting folic acid synthesis in bacteria .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and its analogs:

StudyFindings
Abbasi et al. (2022) Investigated the α-glucosidase inhibitory activity; results indicated weak to moderate inhibition across various derivatives.
PMC7023260 (2020) Explored neuroprotective effects; compounds demonstrated significant reduction in neuroinflammation markers.
PMC10039877 (2023) Evaluated substituted acetamide derivatives for BChE inhibition; several compounds showed promising results as potential Alzheimer's treatments.

Q & A

Basic: What are the critical steps and reagents for synthesizing the target compound?

Answer:
The synthesis involves sequential functionalization of the pyrimidine and acetamide moieties. Key steps include:

  • Sulfonylation : Reacting 4-amino-5-mercaptopyrimidine with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., aqueous Na₂CO₃, pH 9–10) to introduce the sulfonyl group .
  • Thioether Formation : Coupling the sulfonylated pyrimidine with a thiol-containing intermediate (e.g., 2-mercapto-N-(2,3-dimethylphenyl)acetamide) via nucleophilic substitution, often using polar aprotic solvents like DMF or DMSO .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final product .
    Key Reagents : Sodium carbonate, sulfonyl chlorides, and coupling agents like EDCI/HOBt for amide bond formation .

Advanced: How can Design of Experiments (DOE) optimize reaction conditions for higher yields?

Answer:
DOE is critical for identifying optimal parameters (temperature, stoichiometry, catalyst loading). For example:

  • Factorial Design : Screen variables like reaction time (3–6 hours), temperature (25–60°C), and molar ratios (1:1 to 1:1.2) to assess their impact on yield .
  • Response Surface Methodology (RSM) : Model interactions between variables. For instance, a Central Composite Design (CCD) can reveal non-linear effects of temperature on sulfonylation efficiency .
  • Validation : Confirm optimized conditions with triplicate runs. A study on similar sulfonamide-acetamide derivatives achieved a 15% yield increase using DOE .

Basic: What analytical techniques confirm the compound’s structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Verify sulfonylpyrimidine protons (δ 8.2–8.5 ppm) and acetamide NH (δ 10–12 ppm) .
    • ¹³C NMR : Confirm sulfonyl (C-SO₂, δ 120–130 ppm) and pyrimidine ring carbons .
  • Infrared Spectroscopy (IR) : Detect sulfonyl (S=O, 1350–1150 cm⁻¹) and amide (C=O, 1650–1700 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Advanced: How to address discrepancies between experimental and computational spectral data?

Answer:
Discrepancies may arise from conformational flexibility or solvent effects. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously. For example, HSQC can correlate pyrimidine CH groups with their carbons .
  • Density Functional Theory (DFT) : Simulate NMR chemical shifts using software like Gaussian. Compare with experimental data to identify misassignments .
  • X-ray Crystallography : Resolve absolute configuration if crystals are obtainable. A related acetamide derivative’s structure was confirmed via single-crystal XRD .

Advanced: What strategies improve solubility for in vitro assays?

Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .
  • pH Adjustment : Ionize acidic/basic groups (e.g., sulfonamide or amino groups) by buffering solutions near their pKa values .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily, as seen in structurally similar sulfonamide derivatives .

Basic: How to troubleshoot low yields during thioether bond formation?

Answer:

  • Reactivity Check : Ensure the thiol group is deprotonated (use bases like Et₃N or DBU) to enhance nucleophilicity .
  • Oxidation Control : Add antioxidants (e.g., BHT) to prevent disulfide formation .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize the transition state and improve reaction kinetics .

Advanced: What computational tools predict the compound’s reactivity in biological systems?

Answer:

  • Molecular Docking (AutoDock/Vina) : Simulate binding to target enzymes (e.g., α-glucosidase) using crystal structures from the PDB .
  • ADMET Prediction : Tools like SwissADME estimate permeability (LogP), bioavailability, and toxicity. For example, the compound’s sulfonyl group may reduce blood-brain barrier penetration .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales (GROMACS/AMBER) .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the sulfonyl group .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide bond .
  • Temperature : –20°C for long-term storage; monitor decomposition via periodic HPLC analysis .

Advanced: How to validate the compound’s purity for pharmacological studies?

Answer:

  • HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/water) to quantify impurities. Aim for ≥95% purity .
  • Elemental Analysis (CHNS) : Confirm %C, %H, %N within 0.4% of theoretical values .
  • DSC/TGA : Assess thermal stability (decomposition temperature >200°C indicates suitability for high-temperature assays) .

Advanced: What mechanistic insights guide the design of derivatives with enhanced activity?

Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents on the pyrimidine or phenyl rings. For example, electron-withdrawing groups (e.g., –NO₂) on the benzene ring may enhance enzyme inhibition .
  • Bioisosteric Replacement : Replace the sulfonyl group with a carbonyl or phosphonate group to modulate binding affinity .
  • Metabolic Profiling : Identify vulnerable sites (e.g., acetamide hydrolysis) using liver microsome assays .

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